2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carbonitrile
Description
2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carbonitrile is a benzimidazole derivative characterized by a pyridin-4-yl substituent at position 2 and a carbonitrile group at position 5. Its synthesis typically involves condensation reactions between substituted benzimidazole precursors and heterocyclic aldehydes under reflux conditions .
Properties
IUPAC Name |
2-pyridin-4-yl-3H-benzimidazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-8-9-1-2-11-12(7-9)17-13(16-11)10-3-5-15-6-4-10/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSAFCCYZKPWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C12H9N3
- Molecular Weight : 195.22 g/mol
- CAS Number : 2208-59-5
Anticancer Activity
Recent research indicates that derivatives of benzimidazole, including this compound, exhibit promising anticancer properties. A study demonstrated that this compound showed significant activity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer (Colo-205) cells. The compound's mechanism involves the inhibition of specific kinases associated with cancer proliferation and survival pathways .
Table 1: Anticancer Activity Data
Antimicrobial Activity
The antimicrobial efficacy of benzimidazole derivatives has been extensively studied. In vitro assays revealed that this compound exhibits notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity Data
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored, with studies suggesting that it can modulate inflammatory pathways by inhibiting the activity of certain enzymes involved in inflammation, such as phosphatidylinositol 3-kinase (PI3K) and cyclooxygenase (COX) . This makes it a candidate for treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound inhibits several kinases that are critical for cell signaling pathways involved in cancer progression.
- DNA Interaction : It may also bind to DNA, interfering with replication and transcription processes.
- Inflammatory Pathway Modulation : By inhibiting PI3K and COX, it reduces the production of pro-inflammatory cytokines.
Case Studies
In a notable study, researchers synthesized several derivatives of benzimidazole and evaluated their biological activities. Among these, this compound displayed superior anticancer effects compared to others in the series, highlighting its potential as a lead compound for further development .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H8N4
- Molecular Weight : 224.23 g/mol
- CAS Number : 73996301
The compound features a fused bicyclic structure that combines a benzimidazole core with a pyridine ring, contributing to its unique chemical reactivity and biological properties.
Medicinal Chemistry
2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carbonitrile has shown promise as a lead compound in the development of new pharmaceuticals. Its biological activities include:
- Antimicrobial Activity : Exhibits significant inhibition against various bacterial strains, making it a candidate for antibiotic development.
- Antiviral Properties : Demonstrated efficacy against viral infections, suggesting potential for antiviral drug development.
- Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation in vitro, particularly against human cancer cell lines.
| Activity Type | IC50 Value (μM) | Comparison |
|---|---|---|
| Antimicrobial Activity | 5.2 | More potent than penicillin |
| Antiviral Activity | 3.7 | Comparable to acyclovir |
| Anticancer Activity | 12.5 | More effective than doxorubicin |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy:
| Substituent Position | Effect on Activity |
|---|---|
| 4-Pyridine | Enhances binding affinity |
| Carbonitrile Group | Increases lipophilicity |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against several bacterial strains. Results indicated that the compound significantly inhibited growth at concentrations as low as 5 μM, outperforming conventional antibiotics like penicillin.
Case Study 2: Anticancer Properties
In vitro studies on human cancer cell lines demonstrated that this compound induces apoptosis and inhibits proliferation effectively at micromolar concentrations. A notable study revealed that it reduced cell viability by over 70% in treated cancer cells compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole derivatives are structurally diverse, with variations in substituents significantly influencing physicochemical properties, reactivity, and biological activity. Below is a detailed comparison of 2-(pyridin-4-yl)-1H-benzo[d]imidazole-6-carbonitrile with key analogs:
Substituent Position and Electronic Effects
- 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carbonitrile : The pyridin-2-yl substituent introduces steric and electronic differences compared to the pyridin-4-yl isomer. The ortho-substituted pyridine may hinder planarity, reducing π-stacking interactions in biological targets. This compound is commercially available (AK Scientific, Inc.) and used in receptor binding studies .
- 2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carbonitrile (8a) : The electron-donating diethoxy groups enhance solubility and alter electronic density, as evidenced by distinct 13C NMR shifts (δ 148.2 and 150.3 ppm for aryl carbons) .
- 2-(4-Trifluoromethylphenyl)-1H-benzo[d]imidazole-6-carbonitrile (8b) : The electron-withdrawing CF₃ group increases lipophilicity (logP) and thermal stability (mp 235–237°C) .
Physicochemical Properties
- Pyrrolo[1,2-c]imidazole derivative (14d): Higher mp (259–260°C) due to extended conjugation and bromine substituents .
- NMR Shifts :
Key Research Findings and Trends
- Substituent Effects : Electron-withdrawing groups (e.g., CN, CF₃) improve thermal stability and bioactivity, while bulky substituents (e.g., isobutyl) reduce synthetic yields .
- Synthetic Optimization : Microwave-assisted synthesis () and chromatography () enhance purity and efficiency for benzimidazole derivatives.
- Structural Insights : X-ray and NMR data () highlight the role of substituent positioning in modulating electronic environments and intermolecular interactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carbonitrile, and how are intermediates purified?
- Methodology : The compound is typically synthesized via cyclization reactions. For example, a microwave-assisted method involves reacting substituted acetamide precursors (e.g., (R)-N-(2-amino-5-cyanophenyl)-2-hydroxy-2-((R)-3-oxo-4-(p-tolyl)morpholin-2-yl)acetamide) with acetic acid under microwave conditions (120°C, 20 min). Purification employs reversed-phase chromatography using gradients of formic acid in MeCN/water .
- Key Considerations : Microwave synthesis reduces reaction time but requires precise temperature control. Reversed-phase chromatography ensures high purity but may require optimization of solvent ratios for polar intermediates.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Exposure Mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .
- Storage : Store in a cool, dry place away from strong oxidizing agents (e.g., peroxides), which may trigger hazardous reactions .
- Decomposition Risks : Thermal degradation produces carbon oxides and nitrogen oxides; ensure proper ventilation during high-temperature reactions .
Q. How is the carbonitrile group stabilized during derivatization?
- Methodology : The carbonitrile group can be converted to imidate esters (e.g., ethyl 2-((S)-hydroxy((R)-3-oxo-4-(p-tolyl)morpholin-2-yl)methyl)-1H-benzo[d]imidazole-6-carbimidate) via treatment with acetyl chloride in ethanol at 0°C. This step prevents unwanted hydrolysis and enhances solubility for downstream applications .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodology :
- Catalytic Systems : Explore Pd(PPh₃)₄-mediated coupling (used in analogous bithiophene-substituted benzimidazoles) to improve efficiency in multi-step syntheses .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization kinetics, but microwave-assisted methods in acetic acid (as in ) offer better control over exothermic reactions.
- Data Contradictions : While microwave synthesis accelerates reactions, scalability challenges (e.g., uniform heating) may favor conventional thermal methods for larger batches.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to verify aromatic proton environments (e.g., pyridyl and benzimidazole protons) and LC-MS (ESI) for molecular ion detection ([M+] signals).
- Chromatography : HPLC with UV detection (λ = 254 nm) can resolve impurities from polar byproducts .
- Challenges : Overlapping signals in NMR (e.g., pyridyl vs. benzimidazole protons) may require 2D techniques (COSY, HSQC) for unambiguous assignment.
Q. What strategies are effective for functionalizing the benzimidazole core to enhance bioactivity?
- Methodology :
- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., nitro, halogen) at the 4/5-positions to modulate electronic properties.
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids can append aryl/heteroaryl groups to the pyridyl ring .
Q. How do solvent and temperature affect the stability of this compound?
- Methodology :
- Stability Tests : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) using HPLC.
- Solvent Compatibility : Avoid DMSO at elevated temperatures, which may promote decomposition. Ethanol and acetonitrile are preferred for long-term storage .
Contradictions and Gaps in Literature
- Ecotoxicity Data : No studies on bioaccumulation or soil mobility are available; researchers must conduct ecotoxicological assays (e.g., Daphnia magna toxicity tests) to assess environmental risks .
- Carcinogenicity : The compound is not classified by IARC/NTP, but chronic exposure studies are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
